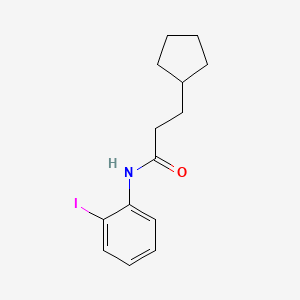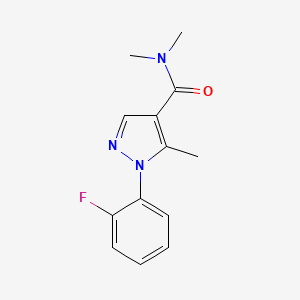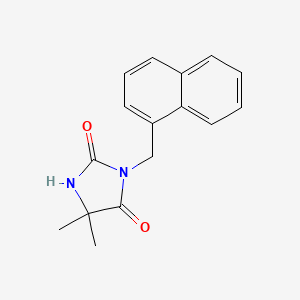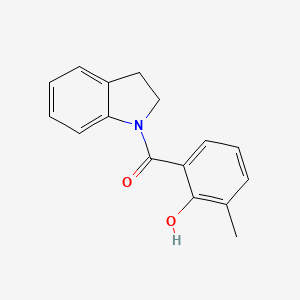
3-cyclopentyl-N-(2-iodophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-iodophenyl)propanamide, also known as CPIP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPIP is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes.
作用機序
3-cyclopentyl-N-(2-iodophenyl)propanamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in several physiological processes, including calcium signaling, neuroprotection, and cell survival. The binding of 3-cyclopentyl-N-(2-iodophenyl)propanamide to the sigma-1 receptor results in the modulation of several signaling pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the modulation of the immune response. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, inhibit the growth and proliferation of cancer cells, and modulate the immune response.
実験室実験の利点と制限
The advantages of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its selectivity for the sigma-1 receptor, its ability to modulate several signaling pathways, and its potential therapeutic applications in several fields. The limitations of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its relatively low yield and purity, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
将来の方向性
The potential therapeutic applications of 3-cyclopentyl-N-(2-iodophenyl)propanamide are vast, and several future directions can be explored. One future direction is to study the neuroprotective effects of 3-cyclopentyl-N-(2-iodophenyl)propanamide in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide in the treatment of infectious diseases, such as tuberculosis and malaria. Additionally, the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide as an adjuvant therapy in cancer treatment can be further explored.
合成法
The synthesis of 3-cyclopentyl-N-(2-iodophenyl)propanamide involves several steps, including the reaction of 2-iodobenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylbenzoic acid with N,N-dimethylpropanamide. The final product is obtained by treating the intermediate with trifluoroacetic acid. The yield of 3-cyclopentyl-N-(2-iodophenyl)propanamide is approximately 50%, and the purity of the compound is verified by HPLC analysis.
科学的研究の応用
3-cyclopentyl-N-(2-iodophenyl)propanamide has been extensively studied for its potential therapeutic applications in several fields, including neuroscience, oncology, and immunology. In neuroscience, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress in vitro and in vivo. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy.
In immunology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the phagocytic activity of macrophages, suggesting its potential use in the treatment of infectious diseases.
特性
IUPAC Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-7-3-4-8-13(12)16-14(17)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCDYSEOGRERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)



